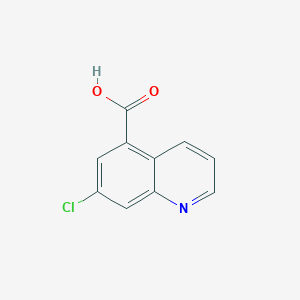

7-Chloroquinoline-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Chloroquinoline-5-carboxylic acid is a compound with the molecular weight of 207.62 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .

Molecular Structure Analysis

The molecular structure of 7-Chloroquinoline-5-carboxylic acid is represented by the formula C10H6ClNO2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

While specific chemical reactions involving 7-Chloroquinoline-5-carboxylic acid are not available, quinoline compounds generally exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Applications De Recherche Scientifique

- Application : 7-Chloroquinoline-5-carboxylic acid exhibits antimalarial activity by interfering with heme detoxification in Plasmodium parasites. Researchers explore its potential as a lead compound for novel antimalarial drug development .

- Application : Scientists investigate the anti-inflammatory effects of 7-Chloroquinoline-5-carboxylic acid. It may modulate immune responses and inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions .

- Application : Researchers explore the cytotoxic effects of 7-Chloroquinoline-5-carboxylic acid against cancer cell lines. Its mechanism of action involves disrupting DNA replication and inducing apoptosis. Further studies aim to optimize its efficacy and reduce toxicity .

- Application : 7-Chloroquinoline-5-carboxylic acid can act as a photosensitizer in PDT. When exposed to light, it generates reactive oxygen species, leading to localized cell damage. Researchers investigate its potential for targeted cancer therapy .

- Application : Chemists utilize 7-Chloroquinoline-5-carboxylic acid as a starting material for synthesizing diverse molecules. Its functional groups allow modification to create novel derivatives with specific biological activities .

- Application : Researchers explore the coordination behavior of 7-Chloroquinoline-5-carboxylic acid with transition metals. It can form stable complexes, potentially useful in catalysis, sensors, or drug delivery systems .

Antimalarial Activity

Anti-Inflammatory Agents

Anticancer Research

Photodynamic Therapy (PDT)

Organic Synthesis and Medicinal Chemistry

Metal Chelation and Coordination Chemistry

Safety And Hazards

Orientations Futures

Quinoline and its derivatives, including 7-Chloroquinoline-5-carboxylic acid, continue to be a vital scaffold for leads in drug discovery due to their versatile applications in medicinal chemistry . The future directions in this field may involve the development of novel synthetic approaches towards quinoline compounds, as well as a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

Propriétés

IUPAC Name |

7-chloroquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-6-4-8(10(13)14)7-2-1-3-12-9(7)5-6/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEWIFPLRWLABE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2N=C1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroquinoline-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-dithiazepane](/img/structure/B2945835.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2945837.png)

![2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2945839.png)

![[(2S)-1-ethyl-2-pyrrolidinyl]methanol](/img/structure/B2945848.png)

![3,5-dimethyl-4-[2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole](/img/structure/B2945849.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2945852.png)

![N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2945855.png)